molecular formula C11H13NO3 B14227365 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- CAS No. 828246-28-2

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl-

Cat. No.: B14227365
CAS No.: 828246-28-2
M. Wt: 207.23 g/mol
InChI Key: YMKMWGTZJAOSCZ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of hydroxyl and methyl groups adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, providing a straightforward route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents, typically under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield fully reduced compounds with additional hydrogen atoms.

Scientific Research Applications

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, ultimately resulting in cell death. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

CAS No.

828246-28-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-ethyl-5-hydroxy-3-methyl-4H-1,4-benzoxazin-2-one

InChI

InChI=1S/C11H13NO3/c1-3-11(2)10(14)15-8-6-4-5-7(13)9(8)12-11/h4-6,12-13H,3H2,1-2H3

InChI Key

YMKMWGTZJAOSCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC2=CC=CC(=C2N1)O)C

Origin of Product

United States

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